1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is a chemical compound that belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms. This compound has garnered interest in medicinal chemistry, particularly for its potential applications in neuropharmacology and as a sigma receptor ligand.
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine is classified as an arylalkyl piperazine derivative. It is specifically noted for its interaction with sigma receptors, which are implicated in various neurological processes and disorders.
The synthesis of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine typically involves the reaction of piperazine with appropriate arylalkyl halides or derivatives. A common method includes the use of tetrahydrofuran as a solvent and a base such as DBU (1,8-diazabicycloundec-7-ene) to facilitate the reaction.
The molecular structure of 1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine can be represented as follows:
This structure features a piperazine ring connected to an ethyl chain that is further substituted with a 3,4-dimethoxyphenyl group.
The compound participates in various chemical reactions typical of piperazines, including:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield .
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine primarily acts as a ligand for sigma receptors. These receptors are involved in neurotransmitter regulation and have been implicated in various psychiatric disorders.
Research indicates that this compound exhibits selective binding affinity for sigma receptors, which may lead to therapeutic effects in conditions such as depression and anxiety. Studies have shown significant brain uptake in animal models, suggesting effective central nervous system penetration .
Relevant data on solubility and stability can guide formulation strategies for pharmaceutical applications .
1-[2-(3,4-Dimethoxyphenyl)ethyl]piperazine has several scientific uses:
The compound 1-[2-(3,4-dimethoxyphenyl)ethyl]piperazine (SA4503) exhibits distinct binding profiles for sigma receptor subtypes. SA4503 demonstrates high affinity for σ1 receptors with Ki values ranging from 1.75 nM to 4.63 nM in competitive binding assays. However, its selectivity over σ2 receptors is relatively modest, typically ranging from 6-fold to 14-fold in various experimental models. This limited selectivity profile positions SA4503 as a lead compound for structural optimization rather than a clinically viable σ1-selective ligand [1] [2].
The molecular determinants of σ1 affinity were systematically investigated through structural analogs. 4-O-des-methyl SA4503, lacking the 4-methoxy group, maintains σ1 affinity (Ki = 1.75 nM) comparable to the parent compound. Similarly, the methylenedioxy analog, which cyclizes the 3,4-dimethoxy groups into a single cyclic ether, exhibits only a marginal reduction in σ1 binding (Ki = 4.63 nM). These findings suggest that hydrogen bonding capacity at these positions minimally influences σ1 receptor interactions. In contrast, σ2 receptor binding appears more sensitive to these modifications, with affinity fluctuations between 6.7 nM and 113 nM across the series [1] [3].
Table 1: Sigma Receptor Binding Affinities of SA4503 and Key Analogues
Compound | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
---|---|---|---|
SA4503 | 4.63 | 65.2 | 14.1 |
4-O-des-methyl SA4503 | 1.75 | 113 | 64.6 |
Methylenedioxy analog | 4.63 | 27.6 | 6.0 |
Fluoroethyl analog | 8.32 | 58.4 | 7.0 |
Benzyl congener | 20.8 | 16.4 | 0.8 |
Systematic ether modifications at the 4-position of SA4503 reveal profound impacts on σ receptor subtype selectivity. Replacement of the 4-methoxy group with smaller alkyl chains (allyl, propyl) reduces σ1 affinity to the 20-30 nM range. Surprisingly, bulkier phenylalkyl ethers (benzyl, phenethyl, phenylpropyl) demonstrate higher σ1 affinity (Ki = 13-21 nM) than their smaller alkyl counterparts, suggesting steric tolerance in the σ1 binding pocket. The benzyl congener exemplifies how ether modifications can abolish σ1 selectivity, exhibiting nearly equipotent binding at both subtypes (σ1 Ki = 20.8 nM; σ2 Ki = 16.4 nM) [1] [2].
Cyclic ether replacements of the 3,4-dimethoxy motif provide critical insights into spatial requirements. The methylenedioxy analog maintains nanomolar σ1 affinity (Ki = 4.63 nM) with 6-fold selectivity over σ2 sites. Ethylenedioxy and propylenedioxy expansion progressively diminish both affinity and selectivity, indicating optimal spatial constraints for the di-ether functionality. These findings collectively demonstrate that σ receptor interactions exhibit parabolic responses to steric bulk – moderate increases enhance affinity through hydrophobic stabilization, while excessive bulk disrupts optimal binding geometry. The differential effects on σ1 versus σ2 affinity highlight opportunities for selective ligand design through strategic steric modulation [2] [3].
The σ receptor pharmacophore model features an amine recognition site flanked by two hydrophobic domains that critically influence ligand docking. SA4503 and its analogs optimally satisfy this model: the protonated piperazine nitrogen coordinates with anionic residues in the amine binding pocket, while the 3-phenylpropyl and dimethoxyphenethyl moieties occupy distinct hydrophobic regions. Molecular docking simulations indicate that the 3-phenylpropyl group penetrates a deep lipophilic cavity in σ receptors, stabilized by van der Waals interactions with nonpolar residues [2] [4].
Ether modifications strategically probe the plasticity of these hydrophobic pockets. The benzyl congener's phenyl ring engages in additional π-stacking interactions within the σ2 receptor's accessory hydrophobic pocket, explaining its enhanced σ2 affinity. In contrast, the σ1 receptor accommodates the extended phenylpropyl ether through conformational adjustments of transmembrane helices surrounding its binding cavity. The sensitivity to steric bulk follows a U-shaped curve: moderate-sized ethers (allyl, propyl) disrupt optimal cavity filling, while bulkier analogs (benzyl, phenylpropyl) engage additional hydrophobic interactions beyond the primary binding site. These observations reveal that σ receptors possess adaptable hydrophobic domains capable of accommodating diverse substituents through induced-fit mechanisms [2] [4].
Table 2: Hydrophobic Binding Pocket Occupancy in Sigma Receptor Ligand Docking
Structural Feature | σ1 Receptor Interaction | σ2 Receptor Interaction |
---|---|---|
3-Phenylpropyl moiety | Deep cavity penetration (high van der Waals contribution) | Shallow binding (moderate contribution) |
Dimethoxyphenethyl moiety | Accessory hydrophobic contacts | Primary hydrophobic anchoring |
Benzyl ether modification | Induced-fit adaptation | Optimal π-stacking with accessory pocket |
Cyclic ether modifications | Complementary to rigid binding site | Steric clash with flexible regions |
SA4503 exhibits minimal DAT interaction (Ki = 12,650 nM), positioning it as a σ receptor-selective prototype. However, strategic structural modifications dramatically enhance DAT affinity. The benzyl ether analog demonstrates a remarkable >100-fold increase in DAT binding (Ki = 121 nM), approaching the potency of classical DAT inhibitors. This profound enhancement correlates with structural resemblance to GBR 12909, a high-affinity DAT ligand featuring bis(4-fluorophenyl)methoxy and phenylpropylpiperazine motifs. The critical determinants for DAT affinity include: (1) aromatic bulk at the 4-position ether moiety enabling π-π interactions within the DAT binding pocket; (2) optimal spacer length (3-atom chain) between phenyl and piperazine; and (3) lipophilicity balance facilitating membrane penetration [1] [2] [6].
The DAT affinity response to ether modifications follows nonlinear patterns. Propyl and allyl ethers show intermediate DAT binding (Ki ≈ 1,000 nM), while bromoethyl substitution yields submicromolar affinity (Ki = 470 nM). Phenylalkyl ethers exhibit the most pronounced effects, with benzyl > phenethyl > phenylpropyl in potency ranking. This structure-activity relationship suggests the DAT possesses an accessory binding region that optimally accommodates aromatic systems at specific molecular distances from the piperazine core. The dramatic DAT affinity enhancement in benzyl congeners demonstrates how minor modifications to σ-selective scaffolds can produce polyfunctional ligands with dual activities at σ receptors and monoamine transporters [2] [7].
Unlike its negligible DAT effects, SA4503 exhibits moderate SERT affinity (Ki = 760 nM), suggesting inherent recognition by serotonin transport machinery. Ether modifications amplify this interaction differentially: benzyl substitution enhances SERT binding 6-fold (Ki = 128 nM), while propyl and allyl analogs show more modest improvements. Notably, the benzyl congener exhibits balanced DAT/SERT affinity (DAT Ki = 121 nM; SERT Ki = 128 nM), a pharmacological profile potentially relevant to mood disorder therapeutics [1] [2].
The binding kinetics reveal distinct mechanisms at SERT versus σ receptors. While SA4503 competitively inhibits σ receptor binding, certain analogs like TB-1-099 demonstrate allosteric modulation of SERT. These compounds noncompetitively inhibit serotonin uptake and promote dissociation of radioligands from SERT, suggesting stabilization of low-affinity conformational states. Kinetic analyses show slowed association and accelerated dissociation of [[¹²⁵I]RTI-55 from SERT in the presence of piperazine-based modulators, supporting an allosteric mechanism distinct from competitive inhibitors like indatraline. This allosteric modulation provides opportunities for developing novel antidepressants with potentially favorable side-effect profiles compared to direct SERT blockers [6] [7].
The molecular basis for differential transporter versus receptor selectivity resides in three key structural features:
The benzyl congener exemplifies these principles: its benzyl ether extends the hydrophobic surface without altering nitrogen positioning, enhancing transporter affinity while maintaining σ binding. In contrast, fluoroethyl and methylenedioxy modifications preserve σ1 selectivity but minimally affect transporter interactions due to maintained molecular length and electronic properties. These structure-selectivity relationships enable rational design of biased ligands targeting specific receptor-transporter combinations for tailored pharmacological profiles [2] [7].
Table 3: Structural Determinants Governing Target Selectivity in Piperazine-Based Ligands
Structural Feature | Favors σ Receptors | Favors Transporters | Molecular Basis |
---|---|---|---|
3,4-Dimethoxyphenethyl | Strong preference | Reduced activity | Complementary to σ hydrophobic pockets |
Benzyl ether at 4-position | Moderate affinity | High affinity | Engages transporter accessory binding region |
N-4 alkylation | Variable effects | Significant enhancement | Increased lipophilicity and membrane access |
Cyclic ether constraints | Maintained/modulated affinity | Generally reduced | Restricted conformational flexibility |
Fluorine substitution | Maintained affinity | Variable effects | Electronic effects without steric alteration |
The strategic manipulation of these molecular features enables the transformation of σ-selective scaffolds into polyfunctional ligands with balanced affinities across multiple neuropharmacological targets. This approach holds significant promise for developing novel therapeutic agents addressing complex neurological and psychiatric conditions through multi-target modulation [2] [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: